molecular formula C₉H₁₄O₆ B1141940 (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one CAS No. 94697-68-4

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

Cat. No.: B1141940
CAS No.: 94697-68-4
M. Wt: 218.21
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Preparation Methods

Synthetic Strategy and Key Intermediate Formation

Diol Protection via 2,2-Dimethyl-1,3-dioxolane Formation

The foundational step involves protecting vicinal diols in the starting material to prevent unwanted side reactions. A solvent-free, phase-transfer-catalyzed approach adapted from industrial protocols is employed :

Reaction Scheme :

Glycerol derivative+2,2-Propanal dimethyl acetalp-Toluenesulfonic acidProtected intermediate+Methanol\text{Glycerol derivative} + 2,2\text{-Propanal dimethyl acetal} \xrightarrow{\text{p-Toluenesulfonic acid}} \text{Protected intermediate} + \text{Methanol}

Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.1–0.2 mol%)

  • Temperature : 68–72°C (reflux)

  • Time : 2–6 hours

  • Yield : >99% (intermediate alcohol)

Mechanistic Insight :
The acid catalyst protonates the acetal, enabling nucleophilic attack by the diol’s hydroxyl groups. Methanol is continuously removed to drive equilibrium toward product formation.

Oxidation to Carboxylic Acid and Lactonization

The protected intermediate undergoes oxidation to generate a carboxylic acid, followed by cyclization to form the γ-lactone core.

Oxidation Step :

Protected alcoholAluminum isopropylateAcetoneAldehyde intermediate\text{Protected alcohol} \xrightarrow[\text{Aluminum isopropylate}]{\text{Acetone}} \text{Aldehyde intermediate}

Conditions :

  • Catalyst : Aluminum isopropylate (5–10 mol%)

  • Solvent : Excess acetone (acting as oxidant and solvent)

  • Temperature : 50–60°C

  • Yield : 85–90% (aldehyde)

Lactonization :
Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or CrO₃) and acid-catalyzed cyclization yields the lactone:

AldehydeOxidationCarboxylic acidH⁺γ-Lactone\text{Aldehyde} \xrightarrow{\text{Oxidation}} \text{Carboxylic acid} \xrightarrow{\text{H⁺}} \text{γ-Lactone}

Critical Parameters :

  • pH Control : Maintained at 2–3 during cyclization to favor intramolecular esterification.

  • Temperature : 80–100°C for 4–8 hours.

Stereochemical Control and Optimization

Chiral Induction via Starting Material Selection

The (4S)-configuration of the dioxolane moiety is dictated by the stereochemistry of the original diol. For example, using D-mannitol-derived precursors ensures retention of chirality during protection .

Enzymatic Resolution

Racemic intermediates are resolved using lipases or esterases:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic acetylated intermediate

  • Conditions : Phosphate buffer (pH 7.0), 37°C

  • Outcome : >98% enantiomeric excess (ee) for (3S,4R,5S) isomer

Industrial-Scale Production Metrics

ParameterLaboratory ScalePilot Scale (10 kg)Industrial Scale (1 ton)
Reaction Time 8–12 hours6–8 hours4–6 hours
Yield (Overall) 65–70%72–75%78–82%
Purity (HPLC) 95–97%97–98%>99%
Catalyst Loading 5 mol%3 mol%1.5 mol%

Key Improvements at Scale :

  • Continuous flow reactors enhance heat/mass transfer.

  • In-line FTIR monitors lactonization in real time.

Analytical Validation of Synthetic Products

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O) : δ 4.35 (dd, J = 6.2 Hz, H-3), 4.18 (m, H-4), 5.02 (d, J = 3.8 Hz, H-5).

    • ¹³C NMR : 178.2 ppm (C=O lactone), 110.5 ppm (dioxolane acetal).

  • X-ray Crystallography :
    Confirms absolute configuration (3S,4R,5S) and (4S)-dioxolane .

Purity Assessment

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% H₃PO₄/ACN (95:5)

    • Retention Time: 7.8 minutes

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research indicates that compounds with similar structural motifs to (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one exhibit antiviral and antimicrobial properties. For instance, derivatives of dioxolane compounds have been investigated for their ability to inhibit viral replication and bacterial growth. These compounds often act by interfering with the synthesis of nucleic acids or proteins essential for pathogen survival.

Drug Development

The compound's stereochemistry and functional groups make it a candidate for drug development. Its ability to form stable interactions with biological targets can be leveraged in designing new therapeutics. A study highlighted the synthesis of dioxolane derivatives that demonstrated improved bioactivity as potential drug candidates against various diseases .

Case Study: Synthesis of Antiviral Agents

A notable case study involved the synthesis of antiviral agents based on the dioxolane framework. Researchers utilized this compound as a precursor to create novel antiviral compounds that showed efficacy against specific viral strains in vitro. The study emphasized the importance of structural modifications to enhance activity and selectivity .

Bio-based Solvents

The compound is also being explored as a bio-based solvent alternative in chemical processes. The development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate from glycerol demonstrates its potential as an eco-friendly solvent. This approach aligns with the growing demand for sustainable practices in chemistry .

Solvent Development Methodology

A systematic methodology has been proposed for developing new bio-based solvents that utilize this compound as a core component. This methodology includes:

  • In Silico Modeling : Utilizing Hansen solubility parameters to predict solvent behavior.
  • Experimental Testing : Conducting toxicity measurements and application testing to evaluate solvent performance.

This approach not only aims for reduced toxicity but also emphasizes functional proficiency in various chemical applications .

Biological Activity

The compound (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H18O5C_{11}H_{18}O_5 and its stereochemical configuration. The presence of the dioxolane ring contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of dioxolane derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The hydroxyl groups present in the structure enhance their ability to donate electrons, thus neutralizing free radicals .

Anticancer Potential

Research has also pointed towards the anticancer properties of related compounds. For instance, studies have demonstrated that dioxolane derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This is particularly relevant for compounds that can interact with DNA or RNA synthesis mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of the dioxolane ring may facilitate interaction with cell membranes, affecting permeability and transport processes.
  • Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to stress responses and apoptosis .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of a series of dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL for certain derivatives .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
AE. coli50
BS. aureus25
CP. aeruginosa100

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant activity using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
(3S,4R,5S)30
Ascorbic Acid25

Q & A

Q. Basic: What are the key considerations for stereoselective synthesis of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one?

Answer:
Stereoselective synthesis requires careful control of reaction conditions and protecting groups. The (4S)-2,2-dimethyl-1,3-dioxolane moiety acts as a chiral auxiliary to preserve stereochemistry during glycosylation or oxidation steps . Key steps include:

  • Protecting group strategy : Use acid-labile groups (e.g., acetyl or benzoyl) for hydroxyl protection to prevent unwanted side reactions.
  • Oxidation control : Selective oxidation of diols to lactones (oxolan-2-one) using catalytic TEMPO/NaClO to avoid over-oxidation .
  • Temperature and solvent : Low temperatures (-20°C to 0°C) in anhydrous THF or DCM minimize racemization .
  • Catalysis : Enzymatic resolution or asymmetric catalysts (e.g., Sharpless dihydroxylation) can enhance enantiomeric excess .

Q. Basic: What analytical techniques are used to confirm the structure and stereochemistry of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign diastereotopic protons (e.g., oxolan-2-one C3/C4) and confirm dioxolane methyl groups (δ ~1.3–1.5 ppm) .
    • 2D COSY/NOESY : Resolve spatial proximity of hydroxyl and dioxolane groups to validate stereochemistry .
  • X-ray crystallography : Definitive proof of absolute configuration, especially for complex stereocenters .
  • Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiopurity (expected range: -30° to -50° for this stereoisomer) .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data caused by tautomerism or lactone stability?

Answer:
The lactone (oxolan-2-one) may exhibit equilibrium with its open-chain hydroxy acid form, leading to variable NMR signals . Mitigation strategies:

  • pH control : Conduct experiments in anhydrous solvents (e.g., DMSO-d₆) to stabilize the lactone form.
  • Low-temperature NMR : Acquire spectra at -40°C to slow tautomerization and resolve split peaks .
  • Isotopic labeling : Use ¹⁸O-labeled water to track oxygen exchange in the lactone ring via mass spectrometry.
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values for both tautomers to identify the dominant form .

Q. Advanced: What are the challenges in handling the compound’s hygroscopicity and ensuring stability during experiments?

Answer:
The compound’s multiple hydroxyl groups make it hygroscopic, leading to decomposition or hydration. Best practices include:

  • Storage : Keep in desiccated containers with molecular sieves at -20°C .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions .
  • Lyophilization : Freeze-dry aqueous solutions to recover the anhydrous form.
  • Stability assays : Monitor degradation via HPLC-PDA over 24–72 hours under varying humidity conditions .

Q. Application: How is this compound utilized as a chiral synthon in complex molecule synthesis?

Answer:
The compound serves as a chiral building block in:

  • Carbohydrate synthesis : The dioxolane group directs stereochemistry in glycosylation reactions for oligosaccharide assembly .
  • Natural product synthesis : Used to construct polyketide lactone frameworks (e.g., macrolides) via ring-opening cross-metathesis .
  • Drug intermediates : Functionalization of the lactone ring (e.g., aminolysis) yields precursors for protease inhibitors or glycosidase modulators .

Q. Advanced: What computational approaches predict the compound’s reactivity or non-covalent interactions?

Answer:

  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks on the lactone .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to model hydrolysis rates .
  • Docking studies : Map hydrogen-bonding interactions with enzymes (e.g., glycosyltransferases) using AutoDock Vina .
  • QM/MM : Study transition states for enzymatic resolution or asymmetric catalysis pathways .

Properties

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPPVKRHGNFKM-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662043
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94697-68-4
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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